Cas no 2096337-32-3 (4-Ethylfuran-2-boronic acid)

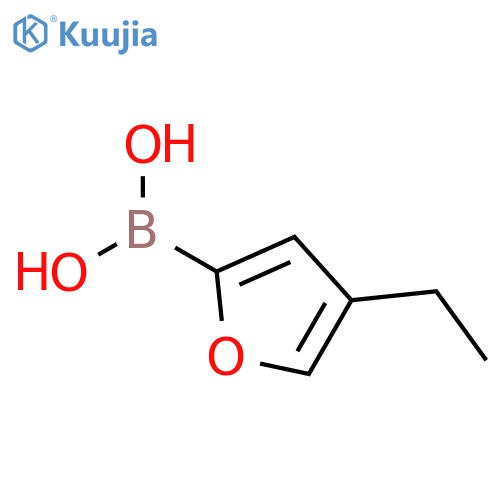

4-Ethylfuran-2-boronic acid structure

商品名:4-Ethylfuran-2-boronic acid

4-Ethylfuran-2-boronic acid 化学的及び物理的性質

名前と識別子

-

- 4-Ethylfuran-2-boronic acid

- (4-ethylfuran-2-yl)boronic acid

- 4-Ethylfuran-2-boronicacid

- 2096337-32-3

- MFCD12032315

- AKOS015943855

-

- MDL: MFCD12032315

- インチ: 1S/C6H9BO3/c1-2-5-3-6(7(8)9)10-4-5/h3-4,8-9H,2H2,1H3

- InChIKey: PXGVNMAZPJSIMQ-UHFFFAOYSA-N

- ほほえんだ: B(C1=CC(CC)=CO1)(O)O

計算された属性

- せいみつぶんしりょう: 140.0644743g/mol

- どういたいしつりょう: 140.0644743g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 107

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 53.6Ų

4-Ethylfuran-2-boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E905056-25mg |

4-Ethylfuran-2-boronic acid |

2096337-32-3 | 95% | 25mg |

¥1,393.20 | 2022-01-12 | |

| Ambeed | A347103-25mg |

4-ethylfuran-2-boronic acid |

2096337-32-3 | 98% | 25mg |

$194.0 | 2024-07-28 |

4-Ethylfuran-2-boronic acid 関連文献

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

4. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

2096337-32-3 (4-Ethylfuran-2-boronic acid) 関連製品

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2096337-32-3)4-Ethylfuran-2-boronic acid

清らかである:99%

はかる:25mg

価格 ($):175.0